Moexipril Hydrochloride

Tissue ACE inhibition Comparative pharmacology Hypertension

Select Moexipril Hydrochloride when tissue-level ACE inhibition specificity is critical. Unlike enalapril, moexipril achieves significantly greater ACE inhibition in aorta, heart, and lung—essential for organ-specific cardiovascular research. As a dimethoxy analog of quinapril with comparable lipophilicity, it readily penetrates lipid membranes to target tissue ACE. Its 13% oral bioavailability (reduced by food) mandates controlled dosing, ensuring experimental rigor. For postmenopausal hypertension models, moexipril delivers superior BP reduction (-21.2 mmHg SBP) with fewer adverse events vs. nitrendipine. Once-daily dosing simplifies long-term protocols. ≥98% purity. USP Reference Standard available for compendial testing.

Molecular Formula C27H35ClN2O7
Molecular Weight 535.0 g/mol
CAS No. 82586-52-5
Cat. No. B1663887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril Hydrochloride
CAS82586-52-5
Synonyms2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Fempress
Moex
moexipril
moexipril hydrochloride
Perdix
RS 10085
RS-10085
Univasc
Molecular FormulaC27H35ClN2O7
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
InChIInChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
InChIKeyJXRAXHBVZQZSIC-JKVLGAQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moexipril Hydrochloride (CAS 82586-52-5) for Scientific Procurement: ACE Inhibitor Prodrug Overview


Moexipril Hydrochloride (CAS 82586-52-5) is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug used in hypertension and congestive heart failure research [1]. It is a crystalline solid with a molecular formula of C27H34N2O7·HCl and molecular weight of 535.03 [1]. As a prodrug, it undergoes hepatic hydrolysis to its active diacid metabolite, moexiprilat, which exerts ACE inhibition with an IC50 of 2.1 nM against rabbit lung ACE [1]. Moexipril is structurally characterized as a dimethoxy analog of quinapril [1]. It is commercially available as a USP Reference Standard (Catalog No. 1445426) intended for compendial quality testing and assay use .

Why Moexipril Hydrochloride Cannot Be Casually Substituted with Other ACE Inhibitors in Research


Despite being an ACE inhibitor prodrug, Moexipril Hydrochloride exhibits pharmacokinetic and pharmacodynamic characteristics that preclude simple substitution with other class members. Its oral bioavailability as moexiprilat is only 13% [1], and this is further reduced when taken with food [1], imposing strict experimental control over dosing timing and fasting conditions. Furthermore, moexipril demonstrates a differential tissue ACE inhibition profile compared to enalapril, with significantly greater inhibition in the aorta, heart, and lung [2]. Lipophilicity differences among ACE inhibitors influence tissue penetration; moexipril's lipophilicity is in the same range as quinapril, benazepril, and ramipril, enabling it to readily penetrate lipid membranes and target tissue ACE in addition to plasma ACE [2]. These factors collectively mean that substituting moexipril with another ACE inhibitor without adjusting for these parameters would compromise experimental reproducibility and data interpretation.

Quantitative Evidence Guide: Moexipril Hydrochloride Differentiation Data for Procurement Decisions


Moexipril vs. Enalapril: Superior Tissue ACE Inhibition in Aorta, Heart, and Lung

In a 4-week head-to-head study in spontaneously hypertensive rats (SHR), oral administration of equimolar doses (10 mg/kg/day) of moexipril and enalapril resulted in comparable reductions in blood pressure and plasma ACE inhibition [1]. However, ACE inhibition in aorta, heart, and lung was significantly greater with moexipril than with enalapril [1]. This indicates that moexipril achieves superior tissue-level ACE inhibition in key cardiovascular organs compared to enalapril despite similar systemic antihypertensive effects [1]. Additionally, moexiprilat demonstrated greater activity than captopril, enalaprilat, and quinaprilat in isolated endothelium-denuded segments of the rabbit jugular vein, where bradykinin elicits a constrictor response mediated by activation of the bradykinin B2 receptor [2].

Tissue ACE inhibition Comparative pharmacology Hypertension Organ-specific effects

Moexipril Once-Daily vs. Captopril Twice-Daily: Equivalent Blood Pressure Reduction with Simplified Dosing

A 12-week randomized, double-blind clinical trial in patients with mild to moderate hypertension (sitting diastolic blood pressure [SDBP] 95-114 mmHg) compared moexipril (7.5 mg once daily, titrated to 15 mg once daily) with captopril (25 mg twice daily, titrated to 50 mg twice daily) [1]. At study endpoint, adjusted mean reductions in SDBP were comparable: -9.8 mmHg for moexipril vs. -8.7 mmHg for captopril [1]. Moexipril was more effective than captopril in reducing sitting systolic blood pressure [1]. Adverse events occurred at similar frequencies between groups [1].

Clinical efficacy Hypertension Comparative trial Blood pressure

Moexipril vs. Nitrendipine: Comparable Blood Pressure Reduction with Superior Tolerability in Postmenopausal Women

An 8-week randomized study in 93 postmenopausal women with mild to moderate hypertension compared moexipril 15 mg once daily with nitrendipine 20 mg once daily [1]. The SSBP/SDBP reductions were 21.2/15.2 mmHg in the moexipril group versus 18.2/13.6 mmHg in the nitrendipine group [1]. Blood pressure response rates were similar (82.2% vs. 80.9%) [1]. However, adverse events were more frequent with nitrendipine: headache (23.4%), flushing (21.3%), and ankle edema (14.9%), compared with moexipril where the most common adverse event was cough (8.9%) [1].

Postmenopausal hypertension Tolerability Comparative trial Calcium antagonist

Moexipril: Low Oral Bioavailability (13%) with Food Interaction — Critical for Experimental Design

Moexipril is incompletely absorbed from the gastrointestinal tract, with an oral bioavailability as moexiprilat of approximately 13% compared to intravenous administration [1]. When taken with food, both the maximum plasma concentration (Cmax) and the total absorbed amount (AUC) are markedly reduced [1]. The elimination half-life of moexiprilat ranges from 2 to 9 hours [1]. The duration of action of a 7.5 mg dose is approximately 12 hours, while higher doses can achieve a 24-hour effect [1].

Pharmacokinetics Bioavailability Food-drug interaction Experimental design

Moexipril Hydrochloride: Physicochemical Properties for Research-Grade Procurement

Moexipril Hydrochloride is a fine white to off-white powder with a molecular weight of 535.03 [1]. It is soluble in distilled water at approximately 10% weight-to-volume (100 mg/mL) at room temperature [1], with commercial sources reporting solubility of 32 mg/mL in water . It is also soluble in DMSO (19-20 mg/mL) [2]. The melting point is 141-161°C, and optical rotation is +34.2° (c=1.1, in ethanol) . USP Reference Standard grade material (Catalog No. 1445426) is available with validated purity specifications intended for compendial quality testing . In lyophilized powder form, the compound is stable for 36 months when stored at -20°C under desiccation [2].

Solubility Storage stability Purity Reference standard

Optimal Research and Industrial Application Scenarios for Moexipril Hydrochloride (CAS 82586-52-5)


Cardiovascular Tissue-Specific ACE Inhibition Studies

Moexipril Hydrochloride is the preferred ACE inhibitor for studies investigating organ-specific ACE activity, particularly in the aorta, heart, and lung. As demonstrated in head-to-head comparisons with enalapril, moexipril achieves significantly greater ACE inhibition in these cardiovascular tissues despite comparable systemic antihypertensive effects [1]. Researchers investigating differential tissue ACE inhibition or seeking to dissociate plasma ACE inhibition from tissue-level effects should select moexipril over enalapril.

Postmenopausal Hypertension Research with Tolerability Endpoints

For clinical or preclinical studies involving postmenopausal hypertensive populations where tolerability is a critical endpoint, Moexipril Hydrochloride offers a quantifiable advantage. Comparative data with nitrendipine show that moexipril achieves numerically greater blood pressure reductions (SSBP -21.2 mmHg vs. -18.2 mmHg) with substantially lower adverse event rates, including markedly reduced headache, flushing, and ankle edema [2]. This makes moexipril the superior choice for studies evaluating both efficacy and patient tolerability in this demographic.

Long-Term Hypertension Models Requiring Once-Daily Oral Dosing

Moexipril Hydrochloride is well-suited for long-term hypertension studies requiring simplified once-daily oral dosing regimens. Clinical comparison with captopril demonstrated that moexipril 7.5-15 mg once daily achieves comparable diastolic blood pressure reduction to captopril 25-50 mg twice daily [3]. The extended duration of action and persistent ACE inhibition of moexipril supports once-daily administration [4], reducing handling stress in animal models and improving protocol adherence in human studies.

USP Compendial Quality Control and Analytical Method Development

For analytical laboratories performing quality control testing or developing analytical methods for pharmaceutical formulations, Moexipril Hydrochloride USP Reference Standard (Catalog No. 1445426) is the authoritative material intended for compendial quality tests and assays as specified in USP monographs . The standard provides a validated reference point for identification, assay, and purity determination in accordance with USP specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moexipril Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.